{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone
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Overview
Description
{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C15H16ClNO2. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a methoxyethylamino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with 2-methoxyethylamine, followed by reduction and subsequent acylation with benzoyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, converting nitro groups to amino groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyethylamino groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate certain enzymes, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone stands out due to its unique combination of functional groups. Similar compounds include:
2-Methylamino-5-chlorobenzophenone: Differing by the presence of a methylamino group instead of a methoxyethylamino group.
5-Chloro-2-(methylamino)benzophenone: Similar structure but lacks the methoxyethyl group.
2-Amino-5-chlorobenzophenone: Contains an amino group instead of a methoxyethylamino group.
These structural differences contribute to variations in their chemical reactivity and biological activities, making this compound a unique compound in its class.
Properties
CAS No. |
61554-37-8 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
[5-chloro-2-(2-methoxyethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16ClNO2/c1-20-10-9-18-15-8-7-13(17)11-14(15)16(19)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3 |
InChI Key |
YVJSBCOFACKQNM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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